EtBut-RYYRIK-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EtBut-RYYRIK-NH2 est un peptide synthétique qui a été étudié pour ses activités biologiques potentielles, en particulier en tant qu'antagoniste du récepteur de la nociceptine (récepteur NOP). Ce composé est une version modifiée de l'hexapeptide Ac-RYYRIK-NH2, qui a montré une activité significative dans diverses analyses biologiques .

Méthodes De Préparation

La synthèse de l'EtBut-RYYRIK-NH2 implique généralement une synthèse peptidique en phase solide utilisant la stratégie Fmoc. Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction sont soigneusement contrôlées pour garantir la séquence et la structure correctes du peptide . Les méthodes de production industrielle pour de tels peptides impliquent souvent des synthétiseurs peptidiques automatisés, qui peuvent gérer la nature répétitive et précise de la formation de liaisons peptidiques.

Analyse Des Réactions Chimiques

L'EtBut-RYYRIK-NH2 peut subir diverses réactions chimiques, notamment :

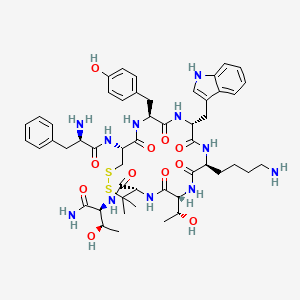

Oxydation : Cette réaction peut modifier les chaînes latérales de certains acides aminés dans le peptide, modifiant potentiellement son activité biologique.

Réduction : Cette réaction peut être utilisée pour réduire les ponts disulfures dans le peptide, affectant sa structure tertiaire.

Substitution : Des résidus d'acides aminés spécifiques dans le peptide peuvent être substitués par d'autres résidus pour étudier la relation structure-activité.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le dithiothréitol et divers dérivés d'acides aminés pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées à la structure du peptide.

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Il est utilisé pour étudier le rôle du récepteur de la nociceptine dans divers processus biologiques, notamment la modulation de la douleur et la régulation de l'appétit.

Industrie : Des peptides comme l'this compound sont utilisés dans le développement de nouveaux médicaments et outils de diagnostic.

Mécanisme d'action

L'this compound exerce ses effets en se liant au récepteur de la nociceptine (récepteur NOP), un récepteur couplé aux protéines G. Lors de la liaison, il provoque un changement conformationnel dans le récepteur, déclenchant des voies de signalisation qui impliquent des protéines de liaison aux nucléotides guanyliques (protéines G). Cette signalisation peut conduire à l'inhibition de l'activité de l'adénylate cyclase et de l'activité des canaux calciques, modulant finalement la perception de la douleur et d'autres fonctions biologiques .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.

Biology: It is used to investigate the role of the nociceptin receptor in various biological processes, including pain modulation and appetite regulation.

Industry: Peptides like EtBut-RYYRIK-NH2 are used in the development of new drugs and diagnostic tools.

Mécanisme D'action

EtBut-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor (NOP receptor), a G-protein coupled receptor. Upon binding, it causes a conformational change in the receptor, triggering signaling pathways that involve guanine nucleotide-binding proteins (G proteins). This signaling can lead to the inhibition of adenylate cyclase activity and calcium channel activity, ultimately modulating the perception of pain and other biological functions .

Comparaison Avec Des Composés Similaires

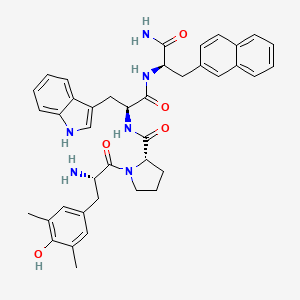

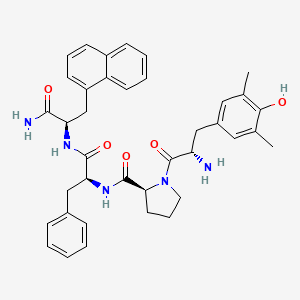

L'EtBut-RYYRIK-NH2 est unique parmi les peptides similaires en raison de ses modifications spécifiques, qui améliorent son affinité de liaison et sa sélectivité pour le récepteur de la nociceptine. Des composés similaires comprennent :

Ac-RYYRIK-NH2 : Le composé parent, qui agit également comme un antagoniste du récepteur de la nociceptine.

N-méthylthioacétyl-RYYRIK-NH2 : Une version modifiée avec une affinité de liaison et une activité antagoniste améliorées.

Autres ligands du récepteur NOP : Divers peptides et petites molécules qui interagissent avec le récepteur de la nociceptine, chacun avec des caractéristiques structurelles et des activités biologiques uniques.

L'this compound se démarque par ses modifications spécifiques, qui se sont avérées avoir un impact significatif sur son activité biologique et ses applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C48H78N14O8 |

|---|---|

Poids moléculaire |

979.2 g/mol |

Nom IUPAC |

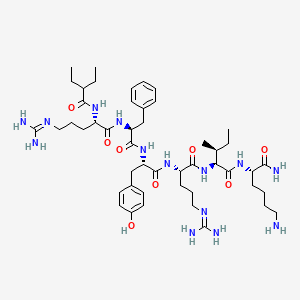

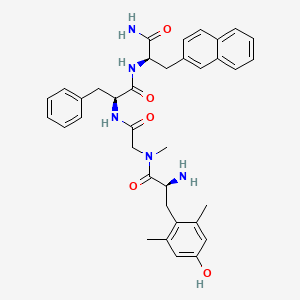

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(2-ethylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C48H78N14O8/c1-5-29(4)39(46(70)57-34(40(50)64)17-11-12-24-49)62-43(67)36(19-14-26-56-48(53)54)59-44(68)38(28-31-20-22-33(63)23-21-31)61-45(69)37(27-30-15-9-8-10-16-30)60-42(66)35(18-13-25-55-47(51)52)58-41(65)32(6-2)7-3/h8-10,15-16,20-23,29,32,34-39,63H,5-7,11-14,17-19,24-28,49H2,1-4H3,(H2,50,64)(H,57,70)(H,58,65)(H,59,68)(H,60,66)(H,61,69)(H,62,67)(H4,51,52,55)(H4,53,54,56)/t29-,34-,35-,36-,37-,38-,39-/m0/s1 |

Clé InChI |

ZOGNSEAXOALIEC-ICJZXESVSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C(CC)CC |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![E[c(RGDyK)]2-PTX conjugate](/img/structure/B10848418.png)

![2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B10848428.png)

![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848437.png)

![[(3aR,4S,6Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848443.png)

![amino (13S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carboxylate](/img/structure/B10848489.png)